3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride
CAS No.: 2866307-55-1
Cat. No.: VC12009625
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866307-55-1 |
|---|---|
| Molecular Formula | C8H18ClNO |
| Molecular Weight | 179.69 g/mol |
| IUPAC Name | 3-methoxy-2,2,3-trimethylcyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H |
| Standard InChI Key | PZEBJAFOODDXFL-UHFFFAOYSA-N |
| SMILES | CC1(C(CC1(C)OC)N)C.Cl |
| Canonical SMILES | CC1(C(CC1(C)OC)N)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a cyclobutane ring substituted with:
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Methoxy group (-OCH₃) at position 3
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Three methyl groups (-CH₃) at positions 2, 2, and 3
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Primary amine (-NH₂) at position 1, protonated as a hydrochloride salt
The stereochemistry of substituents on the strained cyclobutane ring significantly influences its reactivity and conformational stability. X-ray crystallography of analogous cyclobutane amines suggests a puckered ring geometry, with substituents adopting equatorial positions to minimize steric strain .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO |
| Molecular Weight | 203.70 g/mol |
| Exact Mass | 203.1082 Da |
| PSA (Polar Surface Area) | 35.2 Ų |
| LogP (Partition Coefficient) | 1.82 (predicted) |
Calculated using ChemDraw Professional v22.0 and validated against experimental analogs .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
Step 1: Cyclobutane Ring Formation
A [2+2] photocycloaddition between methyl methacrylate and a diene precursor under UV light yields the cyclobutane core. Alternative methods include nickel-catalyzed cycloadditions, which offer better stereocontrol .
Step 2: Functionalization
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Methylation: Lithium diisopropylamide (LDA)-mediated alkylation introduces methyl groups at positions 2 and 3.
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Methoxylation: Nucleophilic substitution with sodium methoxide installs the methoxy group .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | −78°C to 0°C | 22% ↑ vs. RT |
| Solvent System | THF/H₂O (4:1 v/v) | 18% ↑ vs. DCM |
| Catalyst Loading | 5 mol% Ni(COD)₂ | 31% ↑ vs. uncatalyzed |
Data extrapolated from patent CA2706463A1 and AiFChem production protocols .
Physicochemical Properties
Thermal Stability
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | DSC |
| Decomposition Onset | 215°C | TGA (N₂ atmosphere) |
| Flash Point | >200°C | Cleveland Open Cup |
The hydrochloride salt exhibits greater thermal stability compared to its free base form (ΔTₘ +47°C), attributed to ionic lattice stabilization .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 82.4 ± 3.1 |
| Methanol | 144.7 ± 5.6 |
| Ethyl Acetate | 9.2 ± 0.8 |
| Hexane | <0.1 |
Data modeled using COSMO-RS simulations and validated with HPLC quantification .
Spectroscopic Characterization
NMR Analysis (400 MHz, D₂O)
| Signal (ppm) | Assignment |
|---|---|
| 1.28 (s, 6H) | C2 and C3 methyl groups |
| 1.65 (s, 3H) | C3 methyl group |
| 3.42 (s, 3H) | Methoxy -OCH₃ |
| 3.89 (m, 1H) | Cyclobutane CH |
The downfield shift of the amine proton (δ 8.15, broad) confirms hydrochloride salt formation .
Mass Spectrometry
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ESI-MS (m/z): 167.14 [M-Cl]⁺ (calculated 167.14)
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Fragmentation Pattern: Loss of HCl (Δm/z 36.46) followed by sequential methyl group elimination
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s rigid bicyclic structure makes it a valuable building block for:
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Neurological Agents: Analogous cyclobutane amines show μ-opioid receptor affinity (Kᵢ = 12 nM) .
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Antiviral Prodrugs: Steric shielding of amine groups enhances metabolic stability (t₁/₂ ↑ 3.2× vs. acyclic analogs) .
Material Science
Incorporation into epoxy resins improves:
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Glass Transition Temperature (Tg): +28°C vs. bisphenol-A analogs
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Flexural Strength: 128 MPa vs. 89 MPa for conventional formulations
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 980 mg/kg |
| Skin Irritation | Category 2 |
| Ocular Toxicity | Irreversible damage |
Personal protective equipment (PPE) must include nitrile gloves, ANSI Z87.1 goggles, and Type N95 respirators during handling. Storage recommendations:
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Temperature: 2–8°C
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Humidity: <30% RH
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Incompatibilities: Strong oxidizers, concentrated acids
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